
N,N'-Disuccinimidyl carbonate
Overview
Description
N,N’-Disuccinimidyl carbonate (DSC) is a bifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups flanking a central carbonate moiety. Its molecular formula is C₉H₈N₂O₇ (MW: 256.17), and it is widely used in peptide synthesis, bioconjugation, and material functionalization due to its high reactivity toward nucleophiles like amines and hydroxyl groups . In aqueous environments, DSC hydrolyzes to release two NHS molecules and CO₂, while in non-aqueous conditions, it activates hydroxyl groups to form succinimidyl carbonate intermediates for stable crosslinking with amines . DSC is particularly valued for its efficiency in forming carbamates and ureas in drug development and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N'-Disuccinimidyl carbonate can be synthesized through the reaction of phosgene with N-hydroxysuccinimide in the presence of a base such as triethylamine . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of bis(2,5-dioxopyrrolidin-1-yl) carbonate involves large-scale batch reactors where phosgene and N-hydroxysuccinimide are reacted under controlled conditions. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity .
Chemical Reactions Analysis
Alkoxycarbonylation Reactions
DSC excels in converting primary/secondary alcohols and amines into carbamates through a two-step mechanism:
Mechanism :
-
Mixed Carbonate Formation : DSC reacts with alcohols in acetonitrile or dichloromethane (with triethylamine) to form active mixed carbonates.
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Amine Coupling : These intermediates react with amines to yield carbamates, releasing N-hydroxysuccinimide (HOSu) as a byproduct.
Alcohol | Amine | Carbamate Yield (%) |
---|---|---|
1,2-O-isopropylidene-D-xylofuranose | Benzylamine | 86 |
1,2-O-isopropylidene-D-xylofuranose | L-Ephedrine | 83 |
Cholesterol | Benzylamine | 77 |
Key advantages include:
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Compatibility with sterically hindered alcohols (e.g., cholesterol) .
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Stable intermediates that tolerate chromatography and storage .
Hydroxyl Group Activation for Bioconjugation
DSC activates hydroxyl-containing molecules (e.g., polysaccharides, haptens) for covalent coupling:
Applications :
-
Affinity Chromatography : Functionalizes Sepharose resins with ligands via hydroxyl groups .
-
Hapten-Protein Conjugation : Activates γ-hydroxyphenylbutazone (HPBZ) for coupling to human serum albumin .
Solubility Considerations :
DSC exhibits limited solubility in common solvents (e.g., dichloromethane, THF) but dissolves well in DMSO. Post-reaction, DMSO effectively removes excess DSC .
Hydrolysis and Stability
DSC is moisture-sensitive, undergoing rapid hydrolysis in aqueous environments:
Reaction :
Implications :
Comparative Reactivity Table
Reaction Type | Substrates | Optimal Solvent | Yield Range (%) |
---|---|---|---|
Alkoxycarbonylation | Alcohols + Amines | Acetonitrile | 65–89 |
NHS Ester Formation | Carboxylic Acids | Acetonitrile | 72–92 |
Hydroxyl Activation | Polysaccharides | DMSO | N/A (functionalization) |
Scientific Research Applications
Chemical Properties and Reactivity
DSC is characterized by its ability to activate hydroxyl groups, allowing for the formation of carbamates from alcohols and amines. The reactivity of DSC is significantly higher than that of other similar reagents, such as imidazole carbamate, making it a preferred choice in many synthetic pathways .
Applications in Organic Synthesis
3.1 Alkoxycarbonylation of Alcohols
One of the primary uses of DSC is in the alkoxycarbonylation of primary and sterically hindered secondary alcohols. This reaction allows for the synthesis of a wide variety of carbamate derivatives, which are important intermediates in medicinal chemistry.
Table 1: Alkoxycarbonylation Results
Entry | Alcohol Type | Amines Used | Carbamates Obtained | Yields (%) |
---|---|---|---|---|
1 | Primary Alcohol | Amine A | Carbamate 1 | 86 |
2 | Sterically Hindered | Amine B | Carbamate 2 | 83 |
3 | Primary Alcohol | Amine C | Carbamate 3 | 77 |
4 | Secondary Alcohol | Amine D | Carbamate 4 | 65 |
5 | Secondary Alcohol | Amine E | Carbamate 5 | 89 |
This table summarizes the outcomes from various reactions involving different alcohols and amines, showcasing the efficiency of DSC in producing high yields of carbamates .
3.2 Synthesis of Aza-Glycinyl Dipeptides
DSC has been employed in synthesizing aza-glycinyl dipeptides, which are crucial intermediates for azapeptide synthesis. The process involves activating amino acids with DSC to facilitate coupling reactions .
3.3 Preparation of Active Carbonate Resins
Another application is the preparation of active carbonate resins from hydroxymethylpolystyrene and related compounds. This method utilizes DSC's reactivity to create functionalized resins that can be employed in various polymer applications .
Bioconjugation Applications
4.1 Coupling with Proteins
DSC is widely used for the conjugation of small molecules to proteins, particularly in vaccine development and drug delivery systems. It activates hydroxyl groups on haptens or other biomolecules, allowing them to bind effectively to proteins such as human serum albumin (HSA) to form stable conjugates .
4.2 Reactive Patterning of Polymer Brushes
In polymer science, DSC serves as an activating reagent for the post-functionalization of polymer brushes. This technique allows for the coupling of primary amines to create reactive surfaces that can be utilized in biosensing and drug delivery applications .
Case Studies
Case Study 1: Synthesis of Thiophospholipids
In a study focused on anchoring biomembranes to gold surfaces, DSC was used as a coupling agent for synthesizing thiophospholipids. The successful application demonstrated DSC's effectiveness in creating stable lipid layers essential for biosensor development .
Case Study 2: Development of Novel Drug Conjugates
Research involving drug conjugates highlighted how DSC facilitated the attachment of therapeutic agents to antibodies, enhancing their efficacy against specific targets. The study reported improved binding affinity and stability due to the robust nature of the conjugates formed using DSC .
Mechanism of Action
The mechanism of action of bis(2,5-dioxopyrrolidin-1-yl) carbonate involves the activation of hydroxyl groups through the formation of N-hydroxysuccinimide esters . These esters are highly reactive and can readily react with nucleophiles such as amines and thiols, leading to the formation of stable amide or ester bonds . This reactivity makes it a valuable tool in organic synthesis and bioconjugation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Reactivity and Selectivity
N,N’-Diphthalimidyl Carbonate (DPC)
- Reactivity: DSC exhibits higher reactivity than DPC in synthesizing N-protected amino acid derivatives. demonstrates that DSC achieves superior yields (85–90%) compared to DPC (60–70%) due to the stronger electron-withdrawing nature of NHS groups versus phthalimidyl groups.
- Applications : While both reagents form active carbonates, DSC is preferred in peptide synthesis and protein conjugation, whereas DPC is less common in modern protocols due to slower kinetics .
Di-tert-butyl Dicarbonate (Boc₂O)
- Reactivity: Boc₂O is a milder reagent primarily used for introducing tert-butoxycarbonyl (Boc) protecting groups. Unlike DSC, it lacks NHS esters and cannot directly activate hydroxyl groups for crosslinking.
- Selectivity : Boc₂O is selective for amines under basic conditions, whereas DSC targets both amines and hydroxyls, enabling broader applications in bioconjugation .
Alkyl Chloroformates (e.g., ClCO₂Et)
- Reactivity : Alkyl chloroformates react rapidly with amines but require anhydrous conditions and generate HCl as a byproduct, complicating purification. DSC, in contrast, operates efficiently in both aqueous and organic media without acidic byproducts .
- Stability : Chloroformates are moisture-sensitive and less stable than DSC, which retains activity in dry solvents like DCM or DMF .
Functional Versatility
Carbodiimides (e.g., EDC)
- Mechanism : EDC activates carboxylic acids for amide bond formation but requires NHS or sulfo-NHS as co-reagents. DSC directly activates hydroxyl groups or carboxylates (via mixed carbonates), enabling one-step conjugation without additional additives .
- Byproducts: EDC forms urea derivatives that are difficult to remove, whereas DSC hydrolysis products (NHS, CO₂) are non-toxic and easily separated .
NHS-Esters (e.g., Sulfo-NHS)
- Solubility: Sulfo-NHS esters are water-soluble but lack DSC’s bifunctionality. DSC’s dual NHS groups enable heterobifunctional crosslinking (e.g., hydroxyl-to-amine bridges), critical in hydrogel synthesis and nanomaterial functionalization .
Practical Considerations
Yield and Efficiency
- DSC outperforms DPC in peptide synthesis yields (85–90% vs. 60–70%) and matches or exceeds alkyl chloroformates in carbamate formation .
- In nanofiber modification, DSC-treated ethylene-vinyl alcohol (EVOH) membranes achieve 198.7 µg/cm² protein adsorption, surpassing nitrocellulose membranes .
Byproduct Management
- DSC’s hydrolysis byproducts (NHS, CO₂) are benign, whereas chloroformates release corrosive HCl, necessitating neutralization steps .
Data Table: Comparative Properties of DSC and Analogous Reagents
Research Findings and Limitations
- Advantages of DSC :
- Limitations: Forms di-ester byproducts in NHS-ester syntheses (e.g., carboxyrhodamine B), requiring chromatographic separation . Limited stability in polar aprotic solvents like DMF over prolonged periods .
Biological Activity
N,N'-Disuccinimidyl carbonate (DSC) is a versatile reagent widely used in bioconjugation chemistry, particularly for the modification of proteins and other biomolecules. This article explores its biological activity, applications, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is an activated carbonate compound that facilitates the coupling of various ligands to amines, particularly in protein engineering and drug development. Its ability to form stable carbamate bonds makes it a valuable tool in synthesizing biologically active molecules.
DSC acts as a coupling agent through the formation of N-hydroxysuccinimide (NHS) esters, which can react with primary amines to yield stable carbamates. This reaction is advantageous for modifying proteins without significantly altering their biological activity.
Applications in Bioconjugation
- Protein Modification : DSC is utilized for the selective modification of lysine residues on proteins. This method allows for the attachment of various functional groups or labels, enhancing the protein's utility in research and therapeutic applications .
- Synthesis of Prodrugs : DSC has been employed in synthesizing prodrugs that can be activated by specific enzymes, such as beta-glucuronidase. For instance, the reaction of beta-glucuronic acid glycosides with DSC has been shown to produce carbamates that can restore peptide binding to MHC molecules upon enzymatic activation .
- Affinity Chromatography : The compound is also used for functionalizing polysaccharides in affinity chromatography, improving the specificity and efficiency of protein purification processes .
Case Study: Alkoxycarbonylation of Amines
A study demonstrated the effectiveness of DSC in alkoxycarbonylation reactions, where various alcohols were reacted with amines to form carbamates. The yields from these reactions were generally high, indicating the reagent's efficiency:
Entry | Alcohol | Amine | Carbamate | Yield (%) |
---|---|---|---|---|
1 | 4 | 86 | 83 | |
2 | 2 | 6 | 65 | |
3 | 4 | 77 | 78 | |
4 | 8 | 6 | 72 | |
5 | 4 | 89 | 75 |
This table summarizes the yields achieved using DSC for various combinations of alcohols and amines, highlighting its versatility as a reagent .
Solubility Studies
Research into the solubility of DSC revealed that it has low solubility in many common organic solvents but is soluble in dimethyl sulfoxide (DMSO). This property affects its application in functionalization reactions, particularly when excess DSC needs to be removed after coupling reactions .
Q & A
Q. Basic: How is DSC used to synthesize N-hydroxysuccinimide (NHS) esters of carboxylic acids in peptide synthesis?
DSC reacts with carboxylic acids under mild conditions to form NHS esters, which are critical intermediates in peptide coupling. A typical protocol involves dissolving the carboxylic acid (e.g., protected amino acid) in anhydrous acetonitrile or DMF, followed by the addition of DSC (1.1–1.5 equivalents) and a tertiary base (e.g., DIPEA or TEA) at room temperature for 1–2 hours . The reaction proceeds via nucleophilic attack by the carboxylate anion on the DSC carbonyl, releasing two equivalents of NHS. Purification is achieved via precipitation or chromatography. Note that DSC’s ≥95% purity (NMR) minimizes side products .
Q. Basic: What are the optimal reaction conditions for coupling ligands to proteins via lysine residues using DSC?
DSC activates primary amines (e.g., lysine ε-amino groups) to form stable urea or carbamate linkages. To functionalize a protein:
Dissolve DSC (2–5 mM) in anhydrous DMF or DMSO.
Add to the protein solution (pH 8.0–9.0 buffer, e.g., borate or carbonate) at 4°C for 1–2 hours.
Quench excess DSC with Tris buffer or ethanolamine.
Purify the conjugate via dialysis or size-exclusion chromatography .
Critical considerations: Avoid aqueous hydrolysis of DSC by maintaining low temperatures and short reaction times. DSC’s reactivity with amines is ~10-fold higher than NHS esters, enabling efficient crosslinking .
Q. Advanced: How can hydrolysis of DSC be minimized during reactions in aqueous-organic mixtures?
DSC hydrolyzes in water to form NHS and CO₂, competing with amine coupling. Strategies include:
- Using mixed solvents (e.g., DMF:water = 9:1) to reduce water activity.
- Pre-activating amines in anhydrous organic phases before aqueous conjugation.
- Adding DSC in small aliquots to maintain a molar excess over water .
Data contradiction: While DSC’s hydrolysis half-life in pure water is <10 minutes, hydrolysis rates decrease significantly in organic-rich phases (e.g., t₁/₂ >2 hours in 90% DMF) . Optimize solvent ratios via kinetic monitoring (e.g., HPLC or NMR) .
Q. Advanced: How does DSC enable repair of sequence-defined polyurethanes via chain-healing mechanisms?
In polymer repair, DSC reacts with secondary amines to reintroduce carbamate linkages into degraded chains. For example:
Degrade the polymer (e.g., via NaOH-mediated ω→α depolymerization).
Treat the fragmented chains with DSC (1.2 equivalents) and a secondary amine (e.g., piperazine) in DMF at 25°C for 24 hours.
Purify the repaired polymer via precipitation.
This method restores >80% of the original molecular weight, as confirmed by SEC and MALDI-TOF . DSC’s bifunctional reactivity enables selective reconnection of chain termini without random crosslinking .
Q. Advanced: How do impurities in DSC (e.g., residual NHS) impact experimental outcomes, and how can they be addressed?
Commercial DSC batches contain ~3% NHS (NMR) due to hydrolysis during storage . NHS competes with DSC for amine groups, reducing coupling efficiency. Mitigation strategies:
- Pre-purify DSC via recrystallization (e.g., from ethyl acetate/hexane).
- Use a slight DSC excess (1.2–1.5 eq) to compensate for NHS interference.
- Monitor reaction progress via LC-MS to detect NHS-amine adducts .
Q. Basic: What safety precautions are essential when handling DSC in laboratory settings?
DSC is classified as Acute Toxicity Category 4 (oral) and STOT RE 2 (repeated exposure). Required precautions:
- Use PPE: N95 respirator, nitrile gloves, and chemical goggles.
- Work in a fume hood to avoid inhalation of dust.
- Store DSC at −20°C in airtight containers to prevent moisture uptake .
Note: Hydrolysis products (NHS, CO₂) are less hazardous but require neutralization before disposal .
Q. Advanced: How do conflicting literature reports on DSC’s melting point (190°C vs. 202–222°C) affect experimental design?
DSC typically decomposes (dec.) near 190°C, but some sources report higher melting points for purified crystalline forms . This discrepancy arises from polymorphism or decomposition during heating. For reactions requiring molten DSC (e.g., solvent-free syntheses):
- Use differential scanning calorimetry (DSC analysis) to determine the correct phase transition temperature.
- Avoid prolonged heating above 150°C to prevent thermal degradation .
Q. Advanced: What methodologies validate DSC’s efficiency in solid-phase peptide synthesis (SPPS)?
DSC activates hydroxyl-bearing resins (e.g., Wang resin) for carbamate linker formation:
Swell the resin in DCM, then treat with DSC (3 equivalents) and DMAP (0.1 eq) in DMF for 2 hours.
Wash thoroughly to remove excess reagents.
Confirm activation via Kaiser test or IR spectroscopy (C=O stretch at ~1750 cm⁻¹) .
Active carbonate resins show >90% loading efficiency in SPPS, comparable to traditional chloroformate methods .
Q. Basic: How is DSC employed in synthesizing heterobifunctional crosslinkers (e.g., SVEC linkers for DNA conjugation)?
DSC’s dual succinimide groups enable sequential conjugation:
React DSC with a thiol-containing molecule (e.g., 4-(cyclooct-2-yn-1-yloxy)butan-1-ol) in acetonitrile with DIPEA to form a thiol-reactive carbonate intermediate.
React the intermediate with an amine-bearing molecule (e.g., DNA-NH₂) to form a stable carbamate bond.
This yields SVEC linkers with >75% efficiency, enabling site-specific bioconjugation .
Q. Advanced: How does DSC’s reactivity compare to other carbodiimides (e.g., EDC) in carboxylate activation?
Unlike EDC, which forms unstable O-acylisourea intermediates, DSC directly generates NHS esters without requiring additives. Advantages include:
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O7/c12-5-1-2-6(13)10(5)17-9(16)18-11-7(14)3-4-8(11)15/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYXSUNOLOJMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225080 | |
Record name | Di(succinimido) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74124-79-1 | |
Record name | Disuccinimidyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74124-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di(succinimido) carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074124791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di(succinimido) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di(succinimido) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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